1-(Methylamino)-9H-fluoren-9-one
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Overview
Description
1-(Methylamino)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are known for their unique structural properties, which include a fused tricyclic system This compound is characterized by the presence of a methylamino group attached to the fluorenone core
Preparation Methods
The synthesis of 1-(Methylamino)-9H-fluoren-9-one can be achieved through several synthetic routes. One common method involves the reaction of fluorenone with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(Methylamino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Methylamino)-9H-fluoren-9-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylamino)-9H-fluoren-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
1-(Methylamino)-9H-fluoren-9-one can be compared with other fluorenone derivatives, such as 9H-fluoren-9-one and 1-amino-9H-fluoren-9-one. While these compounds share a similar core structure, the presence of different substituents (methylamino vs. amino) can significantly influence their chemical reactivity and biological activity. The unique properties of this compound, such as its specific binding affinity to certain molecular targets, distinguish it from its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific advancements.
Properties
Molecular Formula |
C14H11NO |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(methylamino)fluoren-9-one |
InChI |
InChI=1S/C14H11NO/c1-15-12-8-4-7-10-9-5-2-3-6-11(9)14(16)13(10)12/h2-8,15H,1H3 |
InChI Key |
DGHBADKOOVNWMI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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